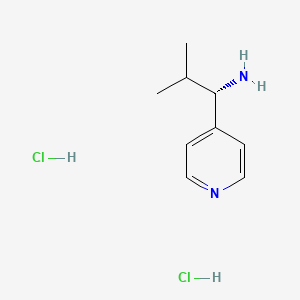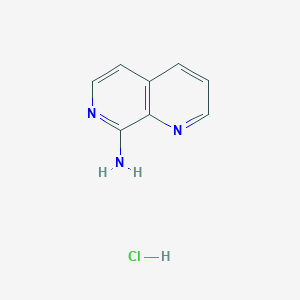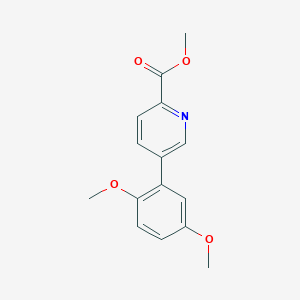
1,3-Dimethyl 2-(2-amino-4-cyanophenyl)propanedioate
描述
1,3-Dimethyl 2-(2-amino-4-cyanophenyl)propanedioate, also known as DMAP, is a chemical compound that is widely used in scientific research. It is a derivative of the amino acid phenylalanine and has been shown to have a variety of interesting and useful properties. In
科学研究应用
Medicinal Chemistry: Synthesis of Bioactive Molecules
1,3-Dimethyl 2-(2-amino-4-cyanophenyl)propanedioate: is a versatile intermediate in the synthesis of bioactive molecules. Its structure contains functional groups that are amenable to various chemical reactions, making it a valuable precursor in the development of pharmaceuticals. For instance, the cyano and amino groups can participate in cycloaddition reactions to create diverse heterocyclic compounds, which are often found in drugs with antiviral, antibacterial, and anticancer properties .
Agriculture: Development of Agrochemicals
In agriculture, this compound’s reactivity can be harnessed to develop agrochemicals such as pesticides and herbicides. Its ability to form stable heterocyclic frameworks can lead to the creation of compounds that target specific pests or weeds without affecting crops. This specificity is crucial for sustainable agriculture practices .
Material Science: Creation of Novel Polymers
The compound’s structural features enable it to act as a monomer in polymerization reactions. This can lead to the creation of novel polymers with potential applications in biodegradable materials, coatings, and adhesives. The incorporation of the cyano group can enhance the polymer’s thermal stability and mechanical strength .
Environmental Science: Detoxification Agents
1,3-Dimethyl 2-(2-amino-4-cyanophenyl)propanedioate: can be used to synthesize compounds that serve as detoxification agents. These agents can break down environmental pollutants into less harmful substances, aiding in the remediation of contaminated sites. The compound’s reactivity with various pollutants makes it a valuable tool in environmental cleanup efforts .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, the compound can be used to study enzyme inhibition. Its structure allows it to mimic substrates or transition states of enzymatic reactions, thereby providing insights into enzyme mechanisms and aiding in the design of inhibitors that can regulate enzyme activity, which is particularly useful in disease treatment .
Pharmacology: Drug Delivery Systems
The compound’s ability to be modified chemically makes it suitable for creating drug delivery systems. By attaching drug molecules to its structure, it can be used to transport drugs to specific sites in the body, increasing the efficacy and reducing the side effects of the drugs .
Analytical Chemistry: Chromatographic Analysis
Finally, in analytical chemistry, 1,3-Dimethyl 2-(2-amino-4-cyanophenyl)propanedioate can be utilized in chromatographic analysis as a standard or a derivative for the quantification of complex mixtures. Its unique chemical properties allow for precise separation and identification of components in a sample .
属性
IUPAC Name |
dimethyl 2-(2-amino-4-cyanophenyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-17-11(15)10(12(16)18-2)8-4-3-7(6-13)5-9(8)14/h3-5,10H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHSCSGNXGMGDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=C1)C#N)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl 2-(2-amino-4-cyanophenyl)propanedioate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![C-Pyrazolo[1,5-a]pyridin-7-yl-methylamine dihydrochloride](/img/structure/B1431541.png)
![C-Pyrazolo[1,5-a]pyridin-3-yl-methylamine dihydrochloride](/img/structure/B1431542.png)



![1,3-Dimethyl 2-[2-amino-4-(trifluoromethyl)phenyl]propanedioate](/img/structure/B1431547.png)
![5,6,7,8-Tetrahydro-imidazo[1,5-a]pyrazine-1-carboxylic acid ethyl ester hydrochloride](/img/structure/B1431549.png)
![Methyl 3-[(3-methoxy-3-oxopropyl)amino]propanoate hydrochloride](/img/structure/B1431550.png)




![(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine dihydrochloride](/img/structure/B1431563.png)